3-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2,4-dimethylbenzenesulfonamide is a complex organic compound that features a combination of indole and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2,4-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Functionalization of the Indole: The indole ring is then functionalized with a chloro and methyl group at specific positions using halogenation and alkylation reactions.
Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide part is synthesized by sulfonation of a suitable aromatic compound followed by amination.
Coupling of the Moieties: The final step involves coupling the functionalized indole with the benzenesulfonamide moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
3-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2,4-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Benzenesulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole share the benzenesulfonamide moiety and are known for their antimicrobial properties.
Uniqueness
3-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2,4-dimethylbenzenesulfonamide is unique due to the combination of both indole and benzenesulfonamide moieties in its structure.
Properties
Molecular Formula |
C20H22Cl2N2O3S |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
3-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H22Cl2N2O3S/c1-11-10-17(27-4)20(12(2)18(11)22)28(25,26)23-9-8-14-13(3)24-19-15(14)6-5-7-16(19)21/h5-7,10,23-24H,8-9H2,1-4H3 |
InChI Key |
ADKOOKZVLQLDEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.